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Compound of Interest

Compound Name: ATTO 488 carboxylic acid

Cat. No.: B12376112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the ATTO 488 dye for direct

Stochastic Optical Reconstruction Microscopy (dSTORM), a super-resolution imaging

technique. This document outlines the photophysical properties of ATTO 488, detailed

experimental protocols for sample preparation and imaging, and troubleshooting guidelines to

enable researchers to achieve high-quality, super-resolution images.

Introduction to dSTORM with ATTO 488
Direct STORM (dSTORM) is a single-molecule localization microscopy (SMLM) technique that

achieves sub-diffraction-limit resolution by temporally separating the fluorescence emission of

individual fluorophores.[1] ATTO 488, a hydrophilic fluorescent dye, is a high-performing

fluorophore for dSTORM imaging, particularly in the 488 nm excitation range.[2] It exhibits

strong absorption, high fluorescence quantum yield, and exceptional photostability, making it

well-suited for single-molecule detection applications.[3][4][5][6][7] While Alexa Fluor 647 is

often considered the optimal dye for single-color dSTORM, ATTO 488 is highly recommended

for multicolor dSTORM experiments in combination with other dyes like Alexa Fluor 647 and

Alexa Fluor 555.[8][9][10]

The principle of dSTORM relies on the photoswitching of fluorophores between a fluorescent

"on" state and a long-lived "dark" or "off" state.[11] This is typically achieved by using a specific

imaging buffer containing a reducing agent, such as mercaptoethylamine (MEA), and an

oxygen scavenger system.[8][11] High laser power is used to drive the majority of fluorophores
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into the dark state, from which they spontaneously and stochastically return to the fluorescent

state, allowing for their individual detection and localization with high precision.

Photophysical Properties of ATTO 488 for dSTORM
The performance of a fluorophore in dSTORM is determined by several key photophysical

parameters. ATTO 488 exhibits favorable characteristics that contribute to high-quality super-

resolution imaging.

Property Value/Characteristic Significance in dSTORM

Excitation Maximum (λ_abs_) ~501 nm
Compatible with common 488

nm laser lines.

Emission Maximum (λ_em_) ~523 nm
Defines the spectral window

for detection.

Photon Yield per Switching

Event
High

A higher photon yield leads to

better localization precision.[8]

On-Off Duty Cycle Low

A low duty cycle ensures that

only a sparse subset of

fluorophores is 'on' at any

given time, preventing spatial

overlap.[8]

Number of Switching Cycles High

A greater number of switching

cycles allows for a higher

density of localizations,

improving the final image

resolution.[8]

Photostability Exceptional

High photostability ensures

that the dye can undergo many

switching cycles before

photobleaching.[3][4][5][6][7]

Recommended Imaging Buffer MEA-containing buffer

MEA facilitates the reversible

photoswitching of ATTO 488.

[4][8]
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Experimental Protocols
I. dSTORM Imaging Buffer Preparation (MEA-based)
A critical component for successful dSTORM imaging with ATTO 488 is the imaging buffer,

which promotes the photoswitching of the dye. An MEA-based buffer with an oxygen scavenger

system (GLOX) is recommended.[4][8]

Stock Solutions:

Buffer A: 10 mM Tris-HCl (pH 8.0) + 50 mM NaCl. Store at room temperature.

Buffer B: 50 mM Tris-HCl (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose. Store at 4°C.

GLOX Solution:

Dissolve 14 mg of glucose oxidase in 200 µL of Buffer A.

Add 50 µL of catalase solution (17 mg/mL in Buffer A).

Store at 4°C for up to one week.[8]

1 M MEA (Mercaptoethylamine) Solution:

Dissolve 77 mg of MEA in 1 mL of 0.25 N HCl.

Adjust the pH to 7.5-8.5 with HCl if necessary.

Store at 4°C for up to two weeks or in small aliquots at -20°C for several months.[8]

Final Imaging Buffer (Prepare Fresh Before Use):

For a final volume of approximately 700 µL:

To 620 µL of Buffer B, add 7 µL of GLOX solution.

Add 70 µL of 1 M MEA solution.

Mix gently by vortexing. Keep the prepared buffer on ice and use within a few hours.[4]
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II. Immunofluorescence Staining for dSTORM
This protocol provides a general guideline for immunolabeling cellular targets with ATTO 488-

conjugated secondary antibodies. Optimization of antibody concentrations and incubation times

may be required for specific targets and cell types.

Materials:

Cells cultured on #1.5H high-precision coverslips.

Phosphate-Buffered Saline (PBS).

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

Primary Antibody specific to the target of interest.

ATTO 488-conjugated secondary antibody.

Procedure:

Fixation:

Wash cells briefly with pre-warmed PBS.

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room

temperature.

Wash the cells three times with PBS for 5 minutes each.
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Blocking:

Incubate the cells with Blocking Buffer for at least 1 hour at room temperature to reduce

non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer to its optimal concentration.

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or

overnight at 4°C.

Wash the cells three times with Blocking Buffer for 10 minutes each.

Secondary Antibody Incubation:

Dilute the ATTO 488-conjugated secondary antibody in Blocking Buffer. Protect from light.

Incubate the cells with the secondary antibody solution for 1 hour at room temperature in

the dark.

Wash the cells three times with Blocking Buffer for 10 minutes each.

Post-Fixation (Optional but Recommended):

To further immobilize the antibodies, you can perform a post-fixation step with 4% PFA for

10 minutes.

Wash the cells three times with PBS for 5 minutes each.

Storage:

Store the sample in PBS at 4°C until imaging. For long-term storage, add 20 mM sodium

azide.

III. dSTORM Image Acquisition
Microscope Setup:
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An inverted fluorescence microscope equipped for total internal reflection fluorescence

(TIRF) or highly inclined and laminated optical sheet (HILO) illumination is recommended to

minimize background fluorescence.

A high-power 488 nm laser for excitation and photoswitching.

A sensitive camera, such as an electron-multiplying charge-coupled device (EMCCD) or a

scientific complementary metal-oxide-semiconductor (sCMOS) camera.

Appropriate filter sets for ATTO 488 fluorescence.

Imaging Procedure:

Mount the coverslip with the prepared sample onto the microscope stage.

Replace the PBS with the freshly prepared dSTORM imaging buffer.

Locate the region of interest using low laser power.

Increase the 488 nm laser power to a high level (typically a few kW/cm²) to induce

photoswitching of the ATTO 488 molecules.[8]

Acquire a time series of images (typically 10,000 to 40,000 frames) with a typical exposure

time of 20-50 ms per frame.[8]

If the number of blinking molecules becomes too sparse during the acquisition, a brief pulse

of a 405 nm laser at low power can be used to reactivate the fluorophores.[8]

Data Analysis and Image Reconstruction
The acquired image series is then processed using specialized software (e.g.,

ThunderSTORM, rapidSTORM, or commercial packages) to:

Localize the center of the point spread function (PSF) of each individual fluorescent molecule

in each frame with sub-pixel accuracy.

Filter the localizations based on criteria such as photon count and localization precision.
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Reconstruct the final super-resolution image by plotting the coordinates of all localized

molecules.

Correct for sample drift during the acquisition.

Visualizations

Sample Preparation dSTORM Imaging Data Analysis

Cell Fixation Permeabilization Blocking Primary Antibody Incubation ATTO 488 Secondary Ab Incubation Add MEA Imaging Buffer Image Acquisition (High Laser Power) Single-Molecule Localization Image Reconstruction

Click to download full resolution via product page

Caption: Experimental workflow for dSTORM imaging.
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Caption: Photoswitching mechanism of ATTO 488 in dSTORM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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